

# A Comprehensive Guide to the Preclinical Pharmacokinetics of Nabiximols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of nabiximols (trade name **Sativex**®), an oromucosal spray with a fixed 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), in key preclinical animal models. The following sections detail the pharmacokinetic profiles of THC and CBD in various species, outline the experimental methodologies employed in these studies, and present visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the preclinical behavior of this cannabinoid-based medicine.

#### **Pharmacokinetic Profiles in Preclinical Models**

The preclinical evaluation of nabiximols has been conducted in a range of animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of its principal components, THC and CBD. These studies are crucial for understanding the translation of its therapeutic effects and safety profile to human clinical trials.

#### **Rodent Models: Rats**

Rats are a common model for initial pharmacokinetic screening. Studies have investigated various routes of administration, including oral, intraperitoneal, and pulmonary, to understand how the delivery method affects the bioavailability and disposition of THC and CBD.



Table 1: Pharmacokinetic Parameters of THC and CBD in Rats Following a Single Administration

| Analyte | Dose &<br>Route    | Cmax<br>(ng/mL)                | Tmax (h) | AUC<br>(ng/mL·h) | Half-life<br>(t½) (h) | Referenc<br>e |
|---------|--------------------|--------------------------------|----------|------------------|-----------------------|---------------|
| THC     | 10 mg/kg<br>(oral) | 26.19                          | 2        | 185.92           | -                     | [1]           |
| CBD     | 10 mg/kg<br>(oral) | 333.62                         | 2        | 1287.65          | -                     | [1]           |
| THC     | 1 mg/kg<br>(IM)    | ~6.0-11<br>(24h post-<br>dose) | -        | -                | -                     | [2]           |
| CBD     | 3 mg/kg<br>(IM)    | ~9.7-19<br>(24h post-<br>dose) | -        | -                | -                     | [2]           |

Note: Data presented as mean values. "-" indicates data not reported in the cited source.

#### **Lagomorph Models: Rabbits**

Rabbits have also been utilized to study the pharmacokinetics of cannabinoids. A study investigating the oral administration of a CBD- and cannabidiolic acid (CBDA)-rich hemp oil in New Zealand White rabbits provided key insights into the absorption of these compounds.

Table 2: Pharmacokinetic Parameters of CBD and THC in Rabbits Following Oral Administration

| Analyte | Dose       | Cmax<br>(ng/mL) | Tmax (h) | AUC₀-∞<br>(h·ng/mL) | Half-life<br>(t½) (h) | Referenc<br>e |
|---------|------------|-----------------|----------|---------------------|-----------------------|---------------|
| CBD     | 15 mg/kg   | 30.4            | 3.78     | 179.8               | 7.12                  | [3]           |
| CBDA    | 16.4 mg/kg | 2573            | 1.07     | 12286               | 3.26                  | [3]           |

Note: Data are from a study where the compounds were administered without food.[3]



#### **Canine Models: Dogs**

The dog is another important non-rodent species in preclinical drug development. Pharmacokinetic studies of **Sativex**® in dogs have provided valuable data on the sublingual absorption of THC and CBD.

Table 3: Pharmacokinetic Parameters of THC and CBD in Dogs Following Sublingual Administration of **Sativex**®

| Analyte | Dosing<br>Regimen                                   | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng/mL·h) | Reference |
|---------|-----------------------------------------------------|-----------------|----------|------------------|-----------|
| THC     | Single Dose<br>(3 sprays)                           | 18.5            | 2        | 94.9             | [4][5][6] |
| CBD     | Single Dose<br>(3 sprays)                           | 10.5            | 2        | 60.4             | [4][5][6] |
| THC     | Multiple Dose<br>(3 sprays<br>daily for 14<br>days) | 24.5            | 1        | -                | [4][5][6] |
| CBD     | Multiple Dose<br>(3 sprays<br>daily for 14<br>days) | 15.2            | 1        | -                | [4][5][6] |

Note: "-" indicates data not reported in the cited source.

#### **Non-Human Primate Models**

Non-human primates, due to their physiological similarity to humans, are a critical model in late-stage preclinical development. Studies in cynomolgus and squirrel monkeys have explored the pharmacokinetics of orally and intramuscularly administered cannabinoids.

Table 4: Pharmacokinetic Parameters of THC and CBD in Non-Human Primates



| Species                   | Analyte | Dose &<br>Route                               | Cmax<br>(ng/mL)    | Tmax<br>(h) | AUC<br>(ng/mL·<br>h) | Half-life<br>(t½) (h) | Referen<br>ce |
|---------------------------|---------|-----------------------------------------------|--------------------|-------------|----------------------|-----------------------|---------------|
| Cynomol<br>gus<br>Macaque | THC     | 8 mg/kg<br>(oral)                             | 4.80               | 2           | -                    | -                     | [7][8]        |
| Cynomol<br>gus<br>Macaque | CBD     | 8 mg/kg<br>(oral)                             | -                  | 1-2         | -                    | 5.57-5.81             | [7]           |
| Squirrel<br>Monkey        | THC     | 1 mg/kg<br>(IM,<br>daily)                     | 6.0-11 (at<br>24h) | -           | -                    | -                     | [2]           |
| Squirrel<br>Monkey        | CBD     | 3 mg/kg<br>+ 1<br>mg/kg<br>THC (IM,<br>daily) | 9.7-19 (at<br>24h) | -           | -                    | -                     | [2]           |

Note: Data presented as mean values. "-" indicates data not reported in the cited source.

### **Experimental Protocols**

The methodologies employed in the cited preclinical studies are crucial for the interpretation of the pharmacokinetic data. Below are detailed descriptions of representative experimental protocols.

#### **Animal Models and Housing**

- Rats: Male Sprague Dawley rats were often used. They were housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting was required for the study.
- Rabbits: New Zealand White rabbits were used in a study where they were housed individually with a regular light-dark cycle and free access to food and water, except during the fasting period prior to drug administration.[3]



- Dogs: Adult Beagle dogs were used and housed in conditions compliant with animal welfare regulations.
- Non-Human Primates: Juvenile male cynomolgus macaques and adolescent squirrel monkeys were housed in social groups or individually, with environmental enrichment and access to standard primate chow and water.

#### **Drug Administration and Dosing**

- Nabiximols (Sativex®): Administered as an oromucosal spray, typically directed towards the sublingual or buccal mucosa. A single spray delivers a fixed dose of 2.7 mg THC and 2.5 mg CBD.
- Oral Gavage: In some rat and rabbit studies, cannabinoid formulations were administered directly into the stomach using a gavage needle.
- Intramuscular (IM) Injection: In non-human primate studies, THC and CBD were administered via intramuscular injection.

#### **Sample Collection**

- Blood Sampling: Serial blood samples were collected at predetermined time points following drug administration. Common sampling sites included the tail vein (rats), marginal ear vein (rabbits), cephalic or saphenous vein (dogs), and femoral or saphenous vein (non-human primates). Blood was typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
- Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored at -20°C or -80°C until analysis.

#### **Bioanalytical Methods**

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This was the most common analytical technique used for the quantification of THC, CBD, and their metabolites in plasma samples.[9] The method offers high sensitivity and selectivity.
- Sample Preparation: Prior to LC-MS/MS analysis, plasma samples typically underwent a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to



isolate the analytes of interest and remove interfering substances.

• Validation: The analytical methods were validated for parameters such as linearity, accuracy, precision, and recovery to ensure reliable and reproducible results.

#### **Visualizations: Pathways and Workflows**

To further elucidate the processes involved in the preclinical pharmacokinetic evaluation of nabiximols, the following diagrams are provided.

#### **Metabolic Pathway of THC and CBD**

The primary metabolism of THC and CBD occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. This diagram illustrates the main metabolic conversions.



Click to download full resolution via product page

Caption: Major metabolic pathways of THC and CBD.

## General Experimental Workflow for Preclinical Pharmacokinetic Studies

This diagram outlines the typical sequence of steps involved in a preclinical pharmacokinetic study of nabiximols.





Click to download full resolution via product page

Caption: A typical preclinical pharmacokinetic study workflow.

## **Logical Relationship of Factors Influencing Pharmacokinetics**



This diagram illustrates the interplay of various factors that can influence the pharmacokinetic profile of nabiximols in preclinical models.



Click to download full resolution via product page

Caption: Key factors influencing nabiximols pharmacokinetics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. THC and CBD blood and brain concentrations following daily administration to adolescent primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feeding decreases the oral bioavailability of cannabidiol and cannabidiolic acid in hemp oil in New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Sativex® in Dogs: Towards a Potential Cannabinoid-Based Therapy for Canine Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabisclinicians.org [cannabisclinicians.org]



- 6. Pharmacokinetics of Sativex® in Dogs: Towards a Potential Cannabinoid-Based Therapy for Canine Disorders [ouci.dntb.gov.ua]
- 7. Frontiers | Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (Macaca fascicularis) [frontiersin.org]
- 8. Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (Macaca fascicularis) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to the Preclinical Pharmacokinetics of Nabiximols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#pharmacokinetics-of-nabiximols-in-preclinical-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com